4-乙氧基-3-(三氟甲基)肉桂酸

描述

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a chemical compound . It is used as a reagent in the synthesis of (poly)fluorinated neprilysin inhibitor . It is also applied in pesticides, medicines, dyes, and in functional materials preparation because of its excellent bioactive properties .

Synthesis Analysis

The synthesis of cinnamic acid derivatives, including 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, has been a subject of research. For instance, cinnamic acids have been used in the development of biobased plastics . The synthesis of these compounds involves various chemical reactions, including E-Z isomerization and [2+2] cycloaddition reactions .Molecular Structure Analysis

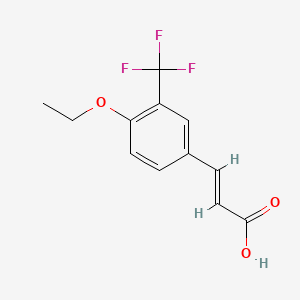

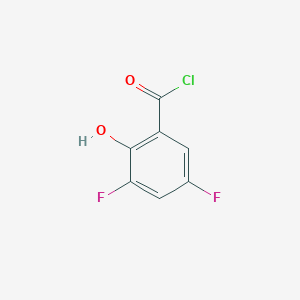

The molecular structure of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid consists of a cinnamic acid core with an ethoxy group at the 4-position and a trifluoromethyl group at the 3-position . The exact structure can be represented by the molecular formula C12H11F3O3 .Chemical Reactions Analysis

Cinnamic acid derivatives, including 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, are known to undergo various chemical reactions. These include E-Z isomerization and [2+2] cycloaddition reactions . These reactions are crucial in the synthesis of biobased functional materials .Physical And Chemical Properties Analysis

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a white to pale yellow crystalline powder . It has a molecular weight of 216.16 g/mol . The compound is not likely mobile in the environment due to its low water solubility .科研应用

合成和化学性质

4-乙氧基肉桂酸衍生物,包括4-乙氧基-3-(三氟甲基)肉桂酸,在药学、有机合成和作为缓蚀剂等不同领域展示了许多潜在应用。Verley-Doebner改进方法是制备肉桂酸衍生物的一种方法,突显了这些化合物在有机化学中的实用性,包括它们通过特定反应合成以增强其化学效用(Nguyen To Hoai等,2018)。

酶活性和植物生物化学

4-乙氧基-3-(三氟甲基)肉桂酸及其类似物已被研究,以阐明酶如苯丙氨酸解氨酶(PAL)和肉桂酸4-羟化酶(C4H)的性质。这些研究对于理解苯丙烷二酮生物合成的调控以及对植物防御机制和次生代谢产物贡献的酶途径至关重要。例如,已合成了特定光反应性肉桂酸类似物以研究PAL的活性,这是植物代谢和防御中至关重要的酶(M. Hashimoto, Y. Hatanaka, K. Nabeta, 2000; Hao Chen, Hanxiao Jiang, J. Morgan, 2007)。

化妆品应用

肉桂酸衍生物广泛用于化妆品中,展示出包括紫外线防护和抗菌活性在内的多种功能。这些化合物的多功能性,如4-乙氧基-3-(三氟甲基)肉桂酸,突显了它们在开发具有额外健康益处的化妆品配方中的重要性。这包括它们在皮肤调理、头发调理以及潜在的抗衰老和美白产品中的作用(A. Gunia-Krzyżak等,2018)。

药学和药物化学

正在研究肉桂酸衍生物,包括4-乙氧基-3-(三氟甲基)肉桂酸,其在抗癌研究中的治疗潜力,特别是作为生物途径的抑制剂或调节剂。这些化合物已被认可为抗癌药物的潜在候选者。这一研究方向反映了肉桂酸衍生物在药物化学和药物开发中的广泛潜力(P. De, M. Baltas, F. Bedos-Belval, 2011)。

Safety And Hazards

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation when handling this compound .

未来方向

The use of cinnamic acid derivatives, including 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, in the synthesis of biobased functional materials is a promising area of research . These compounds have unique properties that make them suitable for the development of new materials. Future research may focus on exploring these properties further and developing new applications for these compounds .

性质

IUPAC Name |

(E)-3-[4-ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-10-5-3-8(4-6-11(16)17)7-9(10)12(13,14)15/h3-7H,2H2,1H3,(H,16,17)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOQTODUBHURAA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-(trifluoromethyl)cinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate](/img/structure/B1398136.png)

![Spiro[3.3]heptan-2-one](/img/structure/B1398139.png)

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester](/img/structure/B1398141.png)

![(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1398144.png)

![4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid](/img/structure/B1398149.png)

![[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B1398154.png)